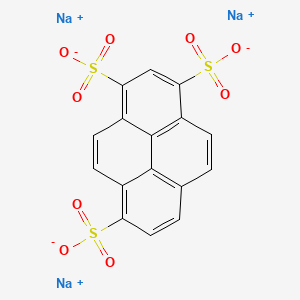

Trisodium pyrene-1,3,6-trisulphonate

Descripción

Significance of Polycyclic Aromatic Hydrocarbon Sulfonates in Advanced Scientific Inquiry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. tandfonline.commdpi.com While many PAHs are known as persistent environmental pollutants, often arising from the incomplete combustion of organic materials, their functionalization through chemical modification can dramatically alter their properties and applications. nih.govevitachem.com

The sulfonation of PAHs—the attachment of one or more sulfonic acid (–SO₃H) groups or their corresponding sulfonate salts (–SO₃⁻)—is a key chemical modification. This process fundamentally changes the physicochemical characteristics of the parent hydrocarbon. The primary effect of sulfonation is a significant increase in hydrophilicity, rendering the typically water-insoluble PAHs highly soluble in aqueous media. rsc.org This enhanced water solubility is a critical feature that opens avenues for their use in biological and aqueous-phase industrial processes.

In the realm of advanced scientific inquiry, sulfonated PAHs are investigated for their potential in creating novel functional materials. Their molecular structure allows for significant intermolecular π–π stacking interactions, which are crucial in the design of nanomaterials and supramolecular assemblies. pubcompare.ai By modifying the PAH core and the nature of substituents, researchers can fine-tune properties such as cytotoxicity and molecular recognition, making these compounds valuable for targeted applications. pubcompare.ai For example, the introduction of specific functional groups, such as a hydroxyl group on the pyrene (B120774) core of TPPTS, creates analogues like 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS), a widely used fluorescent pH indicator. caymanchem.comabcam.comresearchgate.net This illustrates how functionalization of a basic PAH sulfonate structure can lead to highly specialized research tools.

Historical Trajectories and Evolution of Research Pertaining to TPPTS and its Analogues

The research trajectory of TPPTS is intrinsically linked to the development of aqueous-phase catalysis. While the parent compound, pyrene, and other PAHs have been studied for decades, often in the context of environmental science and toxicology, the story of TPPTS as a functional molecule is more recent. nih.gov

The conceptual groundwork for TPPTS was laid by the development of water-soluble phosphine (B1218219) ligands. A closely related analogue, tris(m-sulfophenyl)phosphine trisodium salt (TPPTS, note the alternative use of this acronym for the phosphine ligand), was first synthesized in 1975 by E.G. Kuntz at the chemical company Rhône-Poulenc. The goal was to create a water-soluble catalyst system for two-phase homogeneous catalysis, which would allow for the easy separation and recycling of the expensive noble metal catalyst from the organic products. This innovation led to the development of the Ruhrchemie/Rhône-Poulenc process in 1984, which utilized a rhodium catalyst with the TPPTS phosphine ligand for the industrial-scale hydroformylation of propene.

Despite its industrial success, the use of TPPTS and the concept of homogeneous biphasic catalysis were largely overlooked by academic research for over a decade. A pivotal moment occurred in 1987 when Kuntz published a review of his earlier work. This publication brought the technology to the attention of the wider academic community, and from 1990 onwards, research into TPPTS and related water-soluble ligands grew exponentially.

This surge in interest spurred the development of various analogues to fine-tune catalytic activity. Researchers began to systematically alter the structure of these ligands, for instance by replacing the phenyl groups with naphthyl groups or by creating derivatives with different steric and electronic properties. This evolution of research demonstrates a clear path from an industrial process innovation to a broad and fundamental area of academic investigation aimed at creating more efficient and selective catalysts.

Table 1: Key Historical Milestones in TPPTS-related Research An interactive data table will be generated based on the data in the text.

| Year | Milestone | Significance |

|---|---|---|

| 1975 | E.G. Kuntz synthesizes the water-soluble phosphine ligand TPPTS. | Enabled the concept of two-phase homogeneous catalysis where catalyst and product are in separate liquid phases. |

| 1984 | The Ruhrchemie/Rhône-Poulenc process is commercialized. | First major industrial application of a TPPTS-based catalyst system for the hydroformylation of propene. |

| 1987 | Kuntz publishes a review of his work on TPPTS. | Brought the technology to the attention of the broader academic community, sparking widespread research. |

| 1990s | Academic research on TPPTS and aqueous-phase catalysis expands rapidly. | Led to thousands of publications and the exploration of TPPTS in a wide range of catalytic reactions. |

| 2000s | Development and study of TPPTS analogues. | Research focuses on modifying the ligand structure to improve catalyst performance, stability, and selectivity. |

Rationale for Comprehensive Mechanistic and Applied Academic Investigations of TPPTS

The primary motivation for the extensive investigation of TPPTS and its analogues is rooted in the principles of green chemistry and process efficiency. Traditional homogeneous catalysis often involves dissolving the catalyst and reactants in the same organic solvent, which makes the separation of the catalyst from the products difficult, costly, and energy-intensive. This can lead to the loss of expensive precious metal catalysts and the contamination of the final product.

TPPTS provides an elegant solution to this problem. As a highly water-soluble ligand, it can be used to anchor a metal catalyst (like rhodium or palladium) in an aqueous phase. The organic reactants, which are typically insoluble in water, reside in a separate organic phase. The reaction occurs at the interface between the two phases. Upon completion, the phases can be easily separated, allowing the aqueous catalyst solution to be recovered and reused, while the pure organic product phase is collected. This biphasic approach significantly simplifies product purification and catalyst recycling, offering both economic and environmental benefits.

The need for comprehensive mechanistic and applied academic investigations stems from several factors:

Optimization of Catalytic Performance: Understanding the reaction mechanism at a molecular level is crucial for improving reaction rates, yield, and selectivity. rsc.org

Catalyst Deactivation: Studies are needed to identify pathways through which the catalyst loses activity over time, such as ligand degradation or metal leaching, and to develop strategies to mitigate these processes. csic.es

Substrate Scope: Research aims to expand the range of chemical transformations and substrates that can be effectively utilized with TPPTS-based catalysts.

Fundamental Understanding: These systems serve as ideal models for studying fundamental aspects of organometallic chemistry and catalysis in aqueous media, providing insights into ligand effects, solvent interactions, and interfacial phenomena. x-mol.com

Overview of Key Research Domains and Methodological Approaches Applied to TPPTS

The study of TPPTS is concentrated in specific research areas and employs a range of modern experimental and computational techniques.

Key Research Domains:

The principal research domain for TPPTS is aqueous-phase homogeneous catalysis . Within this field, TPPTS is almost exclusively used as a water-solubilizing ligand for transition metal catalysts. Its applications span several important industrial reactions:

Hydroformylation: The addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. This is the most prominent application, particularly for producing aldehydes from alkenes like propene and 1-decene.

Cross-Coupling Reactions: TPPTS-based palladium catalysts have been explored for Suzuki, Sonogashira, and Heck coupling reactions in aqueous media.

Telomerization: The dimerization of dienes with the simultaneous addition of a nucleophile.

Hydrocyanation: The addition of hydrogen cyanide (HCN) to alkenes.

It is important to distinguish TPPTS from its close structural analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS or Pyranine). The presence of a hydroxyl group in HPTS imparts strong, pH-dependent fluorescence, making it a valuable fluorescent probe for measuring pH in biological and chemical systems. caymanchem.comabcam.com In contrast, TPPTS itself is not primarily studied for its photophysical properties but rather for its role as a non-emissive ligand that confers water solubility upon a catalytic metal center.

Methodological Approaches:

To probe the behavior of TPPTS-based catalytic systems, researchers employ a variety of methodologies:

Experimental Methods:

Catalytic Reaction Studies: These involve testing the catalyst's activity (e.g., turnover frequency), selectivity, and stability under various reaction conditions (temperature, pressure, concentrations).

Spectroscopic Techniques: High-pressure Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify and characterize catalyst resting states and reaction intermediates, providing direct insight into the catalytic cycle. x-mol.com

X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of stable catalyst precursors or deactivated species, offering a static picture of key complexes. rsc.org

Computational Methods:

Density Functional Theory (DFT): Quantum chemical calculations are a powerful tool for mapping out entire catalytic cycles. x-mol.com DFT is used to calculate the energies of reactants, intermediates, transition states, and products, helping to elucidate the most likely reaction mechanism and understand the origins of catalyst selectivity and activity.

Table 2: Overview of Research Domains and Methods for TPPTS An interactive data table will be generated based on the data in the text.

| Category | Details | Examples |

|---|---|---|

| Primary Research Domain | Aqueous-Phase Homogeneous Catalysis | Hydroformylation, Suzuki Coupling, Heck Coupling, Telomerization |

| Key Function | Water-Solubilizing Ligand for Metal Catalysts | Forms water-soluble complexes with Rhodium, Palladium, Nickel |

| Experimental Methodologies | Spectroscopic & Kinetic Analysis | High-Pressure NMR/IR, Reaction Rate Studies, X-ray Crystallography |

| Computational Methodologies | Quantum Chemical Calculations | Density Functional Theory (DFT) for mechanistic investigation and prediction of properties |

Structure

3D Structure of Parent

Propiedades

Número CAS |

85154-17-2 |

|---|---|

Fórmula molecular |

C16H7Na3O9S3 |

Peso molecular |

508.4 g/mol |

Nombre IUPAC |

trisodium;pyrene-1,3,6-trisulfonate |

InChI |

InChI=1S/C16H10O9S3.3Na/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11;;;/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3 |

Clave InChI |

DYMFZRARZACULM-UHFFFAOYSA-K |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=CC1=C43)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=CC1=C43)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Otros números CAS |

85154-17-2 |

Sinónimos |

1,3,6-pyrenetrisulfonic acid trisodium salt |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Trisodium Pyrene 1,3,6 Trisulphonate

Established Synthetic Pathways for the Core Pyrene-1,3,6-trisulphonate Structure

The direct, high-yield synthesis of pure trisodium (B8492382) pyrene-1,3,6-trisulphonate is not the most common industrial route. Instead, TPPTS is frequently obtained as a subsidiary component or impurity during the production of its more widely used derivative, 8-hydroxypyrene-1,3,6-trisulphonate (HPTS), also known as Pyranine (B1669890) (D&C Green No. 8). sigmaaldrich.comabcam.comnih.gov

The manufacturing process for HPTS begins with the poly-sulfonation of pyrene (B120774). sigmaaldrich.com A typical procedure involves dissolving pyrene in concentrated sulfuric acid, followed by treatment with a stronger sulfonating agent like liquid sulfur trioxide. sigmaaldrich.com This exhaustive sulfonation primarily yields pyrene-1,3,6,8-tetrasulfonic acid (P4S). In a subsequent step, this tetrasulfonated intermediate undergoes selective hydrolysis, typically by heating with a base such as sodium hydroxide. sigmaaldrich.com This step removes one of the sulfonic acid groups, preferentially from the 8-position, to yield the desired 8-hydroxy derivative (HPTS). sigmaaldrich.comsigmaaldrich.com

During this process, incomplete hydrolysis or side reactions can result in the formation of trisodium pyrene-1,3,6-trisulphonate (TPPTS) as a significant by-product. sigmaaldrich.com Consequently, commercial batches of HPTS often contain TPPTS, which can be isolated and purified for use as a reference material or for further chemical modification. sigmaaldrich.comnih.gov

Advanced Techniques for the Preparation of TPPTS Derivatives

The chemical versatility of the pyrene-1,3,6-trisulphonate scaffold is expanded through the synthesis of targeted derivatives, most notably at the 8-position. These functionalized analogues serve as reactive platforms for creating advanced molecular probes and conjugates.

Synthesis of 8-Functionalized Pyrene-1,3,6-trisulphonate Analogues (e.g., 8-amino, 8-hydroxy, 8-isothiocyanato, 8-acyloxy derivatives)

The introduction of functional groups at the 8-position of the pyrene core is a key strategy for producing versatile chemical tools.

8-Hydroxy Derivatives (HPTS): As the primary product of the industrial synthesis described previously, 8-hydroxypyrene-1,3,6-trisulphonate is the most common and readily available derivative. sigmaaldrich.com It serves as the precursor for many other 8-functionalized analogues. abcam.com

8-Acyloxy Derivatives: These ester derivatives are synthesized from HPTS and are primarily used as fluorogenic substrates for esterase and lipase (B570770) activity assays. The synthesis involves the acylation of the 8-hydroxyl group of HPTS. For instance, 8-acetoxypyrene-1,3,6-trisulphonate and 8-octanoyloxypyrene-1,3,6-trisulphonate are produced by reacting HPTS with the corresponding acylating agent (e.g., acetic anhydride (B1165640) or octanoyl chloride). abcam.comabcam.com The enzymatic cleavage of the ester bond releases the highly fluorescent HPTS, allowing for kinetic measurements. abcam.com

8-Amino Derivatives (APTS): 8-Aminopyrene-1,3,6-trisulphonate is a crucial derivative that provides a primary amine handle for further conjugation. sigmaaldrich.comcaymanchem.com While specific synthesis pathways can vary, a common method involves the nitration of pyrene-1,3,6-trisulphonate followed by chemical reduction of the nitro group to an amine. APTS is widely used as a fluorescent label for carbohydrates and glycoproteins, which can be attached via reductive amination. sigmaaldrich.comcaymanchem.com

8-Isothiocyanato Derivatives: The 8-isothiocyanatopyrene-1,3,6-trisulphonate derivative is a valuable tool for bioconjugation. It is synthesized from the 8-amino derivative (APTS). The reaction involves treating APTS with thiophosgene (B130339) (CSCl₂) or a related thiocarbonyl transfer reagent. The resulting isothiocyanate group (-N=C=S) is highly reactive toward primary amines, making this derivative an excellent fluorescent labeling agent for proteins and other biomolecules. scbt.com

| Derivative Name | Common Acronym | Functional Group | Typical Synthetic Precursor | Primary Application |

|---|---|---|---|---|

| 8-Hydroxypyrene-1,3,6-trisulphonate | HPTS, Pyranine | -OH | Pyrene-1,3,6,8-tetrasulfonic acid | pH indicator, Precursor for other derivatives sigmaaldrich.compharmaffiliates.com |

| 8-Acetoxypyrene-1,3,6-trisulphonate | APTS-Ac | -OCOCH₃ | HPTS | Fluorogenic esterase substrate abcam.com |

| 8-Octanoyloxypyrene-1,3,6-trisulphonate | OPTS | -OCO(CH₂)₆CH₃ | HPTS | Fluorogenic lipase substrate abcam.comsigmaaldrich.com |

| 8-Aminopyrene-1,3,6-trisulphonate | APTS | -NH₂ | TPPTS (via nitration/reduction) | Fluorescent label for saccharides, Conjugation handle sigmaaldrich.comcaymanchem.com |

| 8-Isothiocyanatopyrene-1,3,6-trisulphonate | IPTS | -N=C=S | APTS | Fluorescent label for proteins/biomolecules scbt.com |

Strategies for Covalent Conjugation and Linker Integration in TPPTS Derivatives

The functional groups introduced at the 8-position are exploited for the covalent attachment of TPPTS derivatives to a wide range of molecules. These conjugation strategies are fundamental to the application of TPPTS as a fluorescent reporter.

Amine-Reactive Conjugation: The isothiocyanate group of 8-isothiocyanatopyrene-1,3,6-trisulphonate readily reacts with primary amines on proteins or other molecules to form a stable thiourea (B124793) linkage. This is a standard method for fluorescently labeling antibodies and other proteins.

Reductive Amination: The primary amine of 8-aminopyrene-1,3,6-trisulphonate (APTS) can be covalently attached to aldehyde or ketone groups, which are present on the reducing end of saccharides after their ring-opening. This reaction, carried out in the presence of a reducing agent like sodium cyanoborohydride, forms a stable secondary amine bond and is a cornerstone of glycan analysis. caymanchem.com

Peptide Conjugation: Bulky aromatic groups like pyrene are often conjugated to peptides to drive self-assembly processes through π-stacking interactions. nih.gov The amino group of APTS can be coupled to the carboxylic acid terminus of a peptide using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS), or integrated into a peptide sequence during solid-phase synthesis. These pyrene-peptide conjugates can form nanomaterials like hydrogels and fibrils. nih.gov

Chromatographic and Spectroscopic Methodologies for TPPTS Purification and Synthetic Validation

The reliable use of TPPTS and its derivatives depends on robust methods for their purification and the validation of their chemical identity and purity. Liquid chromatography is the principal technique employed for these purposes.

Affinity-Ligand pH-Zone-Refining Counter-Current Chromatography

Affinity-ligand pH-zone-refining counter-current chromatography (CCC) is a powerful, support-free liquid-liquid chromatographic technique that has been successfully applied to the preparative-scale separation of TPPTS from complex mixtures, such as batches of D&C Green No. 8. sigmaaldrich.comnih.gov This method separates compounds based on their pKₐ values and hydrophobicity. nih.gov

For the purification of TPPTS (P3S), a two-phase solvent system, typically 1-butanol (B46404) and water, is used. sigmaaldrich.com A hydrophobic counterion, dodecylamine (B51217) (DA), is added as an affinity ligand to the organic stationary phase. This ligand facilitates the partitioning of the highly polar, polysulfonated pyrene derivatives into the organic phase. The separation is achieved by eluting with an aqueous mobile phase containing a base (e.g., sodium hydroxide), which creates a pH gradient within the column. sigmaaldrich.comnih.gov This technique has been shown to isolate TPPTS at greater than 99% purity from a starting mixture containing only ~3.5% of the compound. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Solvent System (v/v) | 1-Butanol / Water (1:1) |

| Stationary Phase | Upper Organic Phase |

| Mobile Phase | Lower Aqueous Phase (0.1 M NaOH) |

| Affinity Ligand (in Stationary Phase) | Dodecylamine (DA) |

| Retainer Acid (in Stationary Phase) | Sulfuric Acid |

| Resulting Purity | > 99% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of TPPTS and its derivatives and for quantifying them in mixtures. abcam.comnih.gov Due to the highly polar nature of these sulfonated compounds, reversed-phase HPLC methods are typically employed.

An effective HPLC method has been developed for the rapid separation and quantification of TPPTS and the related pyrene-1,3,6,8-tetrasulfonate (P4S). abcam.com This method can resolve these closely related, very polar compounds in under four minutes using a conventional HPLC instrument. abcam.com Purity assessment and characterization of the final products are often confirmed by a combination of HPLC and spectroscopic techniques, including proton nuclear magnetic resonance (¹H NMR), high-resolution mass spectrometry, and UV-Visible spectroscopy. sigmaaldrich.comnih.gov

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Trisodium Pyrene 1,3,6 Trisulphonate

Comprehensive Spectroscopic Techniques for Photophysical Analysis

The photophysical characteristics of trisodium (B8492382) pyrene-1,3,6-trisulphonate (TPPTS), also known as pyranine (B1669890) or HPTS, are intricately linked to its molecular structure and its interaction with the surrounding environment. A variety of spectroscopic techniques are employed to unravel the complexities of its excited-state behavior.

Investigations of Electronic Transitions and Emission Profiles

The electronic behavior of TPPTS is characterized by distinct absorption and emission spectra that are sensitive to the surrounding solvent and pH. The protonated form (ROH) and the deprotonated form (RO⁻) of TPPTS exhibit different absorption and emission wavelengths. acs.org The ROH form typically absorbs light around 400 nm and emits fluorescence at approximately 445 nm. acs.org In contrast, the deprotonated RO⁻ form has absorption and emission peaks at about 460 nm and 510 nm, respectively. acs.org

The absorption spectrum of TPPTS is influenced by the presence of two key electronic states, the ¹Lₐ and ¹Lₑ states, which have been subjects of spectroscopic investigation. nih.gov The relative positions and intensities of these states can be affected by the solvent environment. nih.gov For instance, in glycerol, the excitation anisotropy across the lowest energy absorption band is relatively constant, suggesting that the transition dipoles of the ¹Lₐ and ¹Lₑ states are nearly parallel. stanford.edu The vibronic structure of the fluorescence band of TPPTS can also show significant changes depending on the solvent, appearing with clear structure in some solvents and being almost featureless in others. nih.govstanford.edu This behavior can be modeled using a Brownian oscillator model, which accounts for the coupling strength between the electronic states and the solvent. nih.govstanford.edu

In aqueous solutions, even at low pH, the fluorescence spectrum of the protonated form can be mixed with the fluorescence from the deprotonated anion due to efficient excited-state proton transfer (ESPT). instras.com To obtain the pure acid fluorescence spectrum, subtraction of the anion's fluorescence is necessary. instras.com In solvents where ESPT does not occur, such as ethanol (B145695), the fluorescence spectrum of the pure acid form can be directly recorded, showing a maximum around 418.4 nm. instras.com The addition of a quencher molecule can lead to the formation of a charge-transfer complex, evidenced by the appearance of a new band in the difference absorption spectra. researchgate.net

Absorption and Emission Maxima of TPPTS Forms

| Form | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Reference |

|---|---|---|---|

| Protonated (ROH) | ~400 nm | ~445 nm | acs.org |

| Deprotonated (RO⁻) | ~460 nm | ~510 nm | acs.org |

| Protonated (in Ethanol) | Not specified | ~418.4 nm | instras.com |

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics Elucidation

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamic processes that occur after TPPTS is excited by light. These processes include internal conversion, intersystem crossing, and excited-state proton transfer (ESPT). The fluorescence lifetime of the excited protonated form (ROH) of TPPTS is highly dependent on the solvent's ability to accept a proton. In a solvent that is a poor proton acceptor, such as methanol (B129727), ESPT is inhibited, and ROH exhibits a relatively long exponential decay with a lifetime of approximately 5.4 ns. acs.orgnih.govresearchgate.net

In contrast, in aqueous solutions where water acts as a proton acceptor, the ESPT process is very fast. This leads to a rapid decay of the ROH* fluorescence signal, typically within the first 0.5 nanoseconds after excitation, and a corresponding rise in the fluorescence signal of the deprotonated form (RO⁻*). acs.orgnih.govresearchgate.net The lifetime of the ESPT process for TPPTS in water is on the order of 110 picoseconds. acs.orgnih.gov

Femtosecond pump-probe spectroscopy has revealed even faster events preceding the main ESPT step in water. instras.com These include ultrafast solvation dynamics of the locally excited state of the acid (occurring in about 300 fs) and its subsequent relaxation to an intermediate electronic state (in about 2.5 ps). instras.com The main proton transfer step then follows on a slower timescale of approximately 87 ps. instras.com In the presence of a stronger proton acceptor like acetate (B1210297), the ESPT can be even faster, with coherent proton transfer observed in as little as 60 femtoseconds for contact pairs. rsc.orgresearchgate.net

The study of excited-state dynamics is not limited to TPPTS. For example, ultrafast transient absorption spectroscopy has been used to study the excited-state dynamics of phenylthiophene compounds, revealing rapid structural relaxation and efficient intersystem crossing to the triplet state on a picosecond timescale. rsc.org Similarly, the excited-state dynamics of porphyrin-naphthalenediimide-porphyrin triads have been investigated, showing charge separation occurring on a picosecond timescale. rsc.org These examples highlight the utility of time-resolved techniques in understanding a wide range of excited-state phenomena.

Excited-State Lifetimes and Processes of TPPTS

| Species/Process | Solvent/Condition | Lifetime/Timescale | Reference |

|---|---|---|---|

| ROH* Fluorescence Decay | Methanol (no ESPT) | ~5.4 ns | acs.orgnih.govresearchgate.net |

| ESPT Lifetime | Water | ~110 ps | acs.orgnih.gov |

| Solvation Dynamics | Water | ~300 fs | instras.com |

| Relaxation to Intermediate State | Water | ~2.5 ps | instras.com |

| Main Proton Transfer Step | Water | ~87 ps | instras.com |

| Coherent Proton Transfer to Acetate | Acetate Buffer | 60 fs | rsc.orgresearchgate.net |

Analysis of Emission Efficiencies in Diverse Solvent Environments

The fluorescence quantum yield of TPPTS, a measure of its emission efficiency, is highly sensitive to the solvent environment. acs.org The quantum yield of TPPTS is close to unity, indicating that it is a highly fluorescent molecule. nih.gov

The solvent's properties, such as polarity and its ability to act as a proton acceptor, play a crucial role in determining the emission characteristics of TPPTS. The fluorescence maxima of TPPTS in various solvents show good correlation with empirical solvent polarity parameters like the Kosower Z parameter, the Dimroth-Reichardt ET(30) parameter, and the Winstein Y parameter. bgu.ac.il This solvatochromism has been extensively studied in a wide range of solvents to understand the acidity of TPPTS and the basicity of its conjugate base in both the ground and excited states. rsc.orgpsu.edu

In protic solvents like water, methanol, and ethanol, the efficiency of excited-state proton transfer (ESPT) significantly influences the observed emission. researchgate.net While ESPT is highly efficient in water, it is much less so in alcohols. researchgate.net The decreased efficiency in alcohols is primarily attributed to differences in equilibrium solvation energies. researchgate.net For instance, in ethanol, ESPT does not occur to a significant extent, and the emission is predominantly from the protonated form of TPPTS. instras.com Significant ESPT is generally observed only in aqueous solutions or in mixed aqueous solutions where the mole fraction of the co-solvent is low. instras.com

The study of TPPTS derivatives has provided further insights into the effect of molecular structure on emission efficiency and ESPT rates in different solvents. For example, modifying the sulfonate groups with electron-withdrawing ester or amide moieties can significantly alter the photoacidity and, consequently, the ESPT kinetics in solvents like water, methanol, and ethanol. researchgate.net

ESPT Rate Constants (kPT) of a TPPTS Derivative in Different Solvents

| Solvent | kPT (s-1) | Reference |

|---|---|---|

| Water | 3 x 1011 | researchgate.net |

| Methanol | 8 x 109 | researchgate.net |

| Ethanol | 5 x 109 | researchgate.net |

*Data for tris(1,1,1,3,3,3-hexafluoropropan-2-yl)-8-hydroxypyrene-1,3,6-trisulfonate, a derivative of TPPTS.

Mechanistic Studies of Excited-State Proton Transfer (ESPT) Dynamics in TPPTS Systems

The phenomenon of excited-state proton transfer (ESPT) is a cornerstone of the photochemistry of TPPTS. Upon electronic excitation, the acidity of the hydroxyl group on the pyrene (B120774) core increases dramatically, by about 5 to 10 orders of magnitude, transforming it into a "super-photoacid". researchgate.net This enhanced acidity drives the transfer of a proton to a suitable acceptor molecule in the surrounding environment. researchgate.net

Influence of Solvent Polarity and Proton Acceptors on ESPT Kinetics

The kinetics of ESPT in TPPTS systems are profoundly influenced by the nature of the solvent and the presence of proton acceptors. In pure water, the ESPT process for TPPTS has kinetic time constants of approximately 3 and 90 picoseconds. acs.org However, the presence of a base like acetate can significantly accelerate the reaction, with observed time constants of 300 femtoseconds, 1 picosecond, and 6 picoseconds. acs.orgnih.gov Depending on the concentration of the acceptor, the proton transfer can occur directly from TPPTS to the acceptor or be mediated by a bridge of one or more water molecules. acs.orgnih.gov

The solvent's ability to act as a proton acceptor is critical. ESPT is efficient in water, but significantly less so in alcohols like methanol and ethanol. researchgate.net This difference is largely due to less favorable equilibrium solvation energies in alcohols compared to water. researchgate.net In fact, in methanol, the ESPT of TPPTS is often too slow to be measured by standard electronic spectroscopy. researchgate.net

The rate of ESPT can be qualitatively explained using a Marcus-like free-energy correlation, which is applicable to both adiabatic and non-adiabatic proton transfer reactions. researchgate.net Studies on TPPTS derivatives with varying electron-withdrawing groups have shown that the ESPT rate constant generally increases with decreasing pKa* of the photoacid. researchgate.net For instance, a highly acidic derivative of TPPTS exhibits an ESPT rate constant of 3 x 10¹¹ s⁻¹ in water, which decreases to 8 x 10⁹ s⁻¹ in methanol and 5 x 10⁹ s⁻¹ in ethanol. researchgate.net

Probing Hydrogen Bonding Networks and Proton Diffusion Pathways

The intricate network of hydrogen bonds surrounding the TPPTS molecule plays a crucial role in facilitating ESPT. researchgate.net This network can act as a "proton wire," enabling the efficient transfer of the proton from the photoacid to the bulk solvent. researchgate.net The reorganization of the solvent molecules to form a favorable hydrogen bond configuration is a key step in the ESPT mechanism. nih.gov

Ab initio molecular dynamics simulations have provided detailed insights into the role of hydrogen bonding. For the ESPT from TPPTS to an acetate acceptor mediated by a water molecule, simulations show that the hydrogen bond between the pyranine and the bridging water molecule becomes stronger and tighter upon electronic excitation. acs.org The ESPT reaction is observed to proceed when the surrounding hydrogen bond network is adequately represented in the quantum mechanical calculations. nih.gov

Low-frequency vibrational modes of the TPPTS molecule, such as ring wagging and ring breathing, have been identified as fingerprints of the ESPT event. researchgate.netacs.org These skeletal motions can help to reduce the distance between the proton donor and acceptor, thereby lowering the barrier for proton transfer. researchgate.netoregonstate.edu Specifically, a 246 cm⁻¹ vibrational mode, corresponding to an in-plane skeletal stretching motion, has been shown to promote ESPT by moving the donor oxygen atom closer to the acceptor oxygen. rsc.org

Examination of Aggregation Behavior and Excimer Formation in TPPTS Solutions

Pyrene and its derivatives are well-known for their tendency to form aggregates and excimers in solution. nih.gov An excimer, or "excited dimer," is a short-lived dimeric molecule formed when an excited-state molecule interacts with a ground-state molecule of the same species. This phenomenon is highly dependent on the proximity and orientation of the interacting molecules, which are in turn influenced by factors such as concentration and solvent composition. For pyrene-based compounds, the formation of excimers is characterized by a distinct change in the fluorescence spectrum: a broad, structureless, and red-shifted emission band appears at the expense of the structured monomer emission. nih.gov

In dilute solutions, Trisodium pyrene-1,3,6-trisulphonate (TPPTS) typically exhibits fluorescence characteristic of the isolated monomer. However, as the concentration of the dye increases, the probability of forming π-stacked dimers in the ground state rises. Upon photoexcitation, these pre-associated dimers or transiently colliding excited- and ground-state monomers can form excimers.

This transition from monomer to excimer emission is a hallmark of pyrene photophysics. The monomer emission is typically observed in the violet-to-blue region of the spectrum, while the excimer emission is a broad, featureless band at a longer wavelength (e.g., green). This concentration-dependent shift is a direct consequence of aggregation. At higher concentrations, the intermolecular distances decrease, facilitating the π-π stacking interactions necessary for excimer formation. This often leads to fluorescence quenching of the monomer emission and the appearance of the red-shifted excimer band. The design of pyrene-based materials can influence this behavior; for instance, introducing bulky substituents can sterically hinder the close packing required for excimer formation, thereby preserving the blue monomer emission even in the solid state. nih.gov

Table 1: Concentration Effect on TPPTS Luminescence

| Concentration | Predominant Species | Observed Emission |

|---|---|---|

| Dilute | Monomer | Structured, shorter wavelength (e.g., ~445 nm) |

| Concentrated | Excimer | Broad, red-shifted (e.g., ~510 nm) |

The aggregation and subsequent excimer formation of TPPTS are profoundly influenced by the solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the photophysical properties of the dye, including its absorption and emission wavelengths, quantum yield, and fluorescence lifetime. acs.org

In aqueous solutions, the hydrophilic sulfonate groups of TPPTS ensure good solubility. wikipedia.org However, changes in the solvent composition, such as the addition of organic co-solvents (e.g., methanol, ethanol, acetone), can modulate the aggregation behavior. researchgate.net Studies on pyranine-derived photoacids in various protic solvents like water, methanol, and ethanol have shown that the rates of excited-state processes are highly solvent-dependent. For example, the rate constant for excited-state proton transfer (ESPT) is significantly slower in methanol and ethanol compared to water. researchgate.net

Solvatochromism studies, which examine the shift in spectral bands with changes in solvent polarity, reveal a strong correlation between the excited-state properties of pyranine derivatives and the dipolarity of the solvent. rsc.org The use of solvent mixtures, such as water-methanol or water-acetonitrile, has been a common strategy to fine-tune the photophysical response and study the mechanisms of processes like ESPT. researchgate.net Furthermore, organized media like micelles can be used to control the spatial distribution of TPPTS molecules, thereby influencing complexation and photochemical pathways. For instance, positively charged micelles can attract the negatively charged TPPTS, altering its local environment and pKa, and excluding potential quenchers. instras.com

pH-Dependent Fluorescent Responses and Their Underlying Photochemical Mechanisms

TPPTS is widely recognized as a pH-sensitive fluorescent indicator. wikipedia.orgcaymanchem.com Its fluorescence characteristics change predictably with the pH of the solution, a property that stems from the acid-base equilibrium of its hydroxyl group. The molecule can exist in two forms: a protonated form (ROH) and a deprotonated or phenolate (B1203915) form (RO⁻). nih.gov

The remarkable aspect of TPPTS is that its acidity drastically increases upon photoexcitation. The ground-state pKa is approximately 7.3–7.7, making it a weak acid. However, in the excited state, the pKa* drops to about 0.4–1.3. acs.org This significant change means that upon absorbing a photon, the molecule becomes a much stronger acid and is prone to release its proton to a suitable acceptor, such as a water molecule. This process is known as Excited-State Proton Transfer (ESPT). acs.orgnih.gov

This dual-nature pKa is the foundation of its use as a pH indicator. acs.orgnih.gov

At pH > pKa (~7.5): In the ground state, the molecule is predominantly in its deprotonated (RO⁻) form. Upon excitation, it emits light from the excited deprotonated state (RO⁻*), resulting in a fluorescence peak around 510 nm. acs.orgnih.gov

At pH < pKa (~7.5): In the ground state, the molecule is mainly in its protonated (ROH) form. When excited to the ROH* state, it rapidly undergoes ESPT, converting to the RO⁻* form before it has a chance to fluoresce from the ROH* state. Consequently, even when starting from the protonated form, the observed emission is still from the deprotonated state at ~510 nm. acs.orgnih.gov

The two forms have distinct absorption (excitation) spectra. The protonated form (ROH) has an absorption maximum around 403-405 nm, while the deprotonated form (RO⁻) absorbs at a longer wavelength, around 450-460 nm. caymanchem.comnih.gov This allows for ratiometric pH measurements, where the ratio of fluorescence intensity at a single emission wavelength (~510 nm) is measured while alternating the excitation between the two wavelengths. This method provides a robust pH measurement that is independent of the dye concentration. caymanchem.com

The ESPT from the excited ROH* is an ultrafast process. Time-resolved spectroscopy studies have shown that in aqueous solutions, the proton transfer can be coherent and occur on a femtosecond to picosecond timescale. oregonstate.edursc.org The dynamics of this process are sensitive to the immediate solvent shell and the presence of proton acceptors. researchgate.netrsc.org

Table 2: pH-Dependent Photophysical Properties of TPPTS (Pyranine)

| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) |

|---|---|---|

| Predominant at | pH < 7.5 | pH > 7.5 |

| Ground State pKa | ~7.3 - 7.7 acs.org | ~7.3 - 7.7 acs.org |

| **Excited State pKa*** | ~0.4 - 1.3 acs.org | ~0.4 - 1.3 acs.org |

| Absorption λmax | ~403 - 405 nm caymanchem.comnih.gov | ~450 - 460 nm caymanchem.comnih.gov |

| Emission λmax | ~445 nm (transient) acs.orgnih.gov | ~510 nm caymanchem.comnih.gov |

| Primary Photoprocess | Excitation followed by rapid ESPT acs.orgnih.gov | Excitation and fluorescence nih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | TPPTS, Pyranine, HPTS, Trisodium 8-hydroxypyrene-1,3,6-trisulphonate |

| Methanol | - |

| Ethanol | - |

| Acetone | - |

Interactions and Supramolecular Chemistry of Trisodium Pyrene 1,3,6 Trisulphonate

Self-Assembly Processes and Formation of Ordered TPPTS Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. For pyrene (B120774) derivatives, this is often driven by a combination of hydrophobic interactions and π-π stacking of the aromatic cores. rsc.org While specific studies detailing the self-assembly of TPPTS are limited, the behavior of related pyrene-containing molecules provides significant insights into its potential to form ordered structures. The aggregation behavior of pyrene-based materials is known to be diverse, leading to various morphologies and photophysical properties. rsc.org

There is a lack of direct scientific literature reporting on the formation of micellar systems composed solely of TPPTS. Typically, micelle formation is characteristic of amphiphilic molecules, which possess distinct hydrophilic and hydrophobic regions. TPPTS, with its three sulfonate groups, is highly hydrophilic, which may preclude it from forming micelles on its own in aqueous solutions.

However, the pyrene moiety is a well-established fluorescent probe used to study the micellization of other surfactants. researchgate.netnih.govrsc.org The ratio of the intensities of the first and third vibronic peaks (I1/I3) in the fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. This property is extensively used to determine the critical micelle concentration (CMC) of various surfactants. When micelles form, the pyrene probe partitions into the hydrophobic core, leading to a change in the I1/I3 ratio.

It is important to note that in these studies, TPPTS or other pyrene derivatives are used as probes at very low concentrations and are not the primary components of the micelles.

The formation of nanoparticles from pyrene-containing molecules is an active area of research, driven by the potential applications of these materials in fields like light-harvesting and drug delivery. rsc.orgnih.govnih.govrsc.orgresearchgate.netresearchgate.net For instance, the self-assembly of pyrene-containing cationic amphiphiles has been shown to form high-aspect-ratio nanotubes. rsc.org Similarly, phosphodiester-linked cholane-pyrene-cholane trimers can self-assemble into sheets, tubes, and worm-like nanostructures in aqueous conditions. nih.govresearchgate.net

While there is no direct evidence of TPPTS forming nanoparticles independently, its pyrene core suggests a propensity for π-π stacking, which is a driving force in the formation of such nanostructures. The high negative charge from the sulfonate groups would likely lead to strong electrostatic repulsion, which would need to be overcome or balanced by other interactions for self-assembly to occur.

One study reported the synthesis of light-responsive pyrene-containing nanoparticles via polymerization-induced self-assembly, where the pyrene moieties could be cleaved by UV light, leading to the dissociation of the nanoparticles. nih.gov This highlights the potential of incorporating the pyrene structure into larger assemblies to create functional biomaterials.

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

The pyrene ring, being an electron-rich aromatic system, can act as a guest molecule, forming inclusion complexes with various macrocyclic hosts. This area of supramolecular chemistry is of great interest for applications in sensing, drug delivery, and materials science. researchgate.netnih.govnih.govnih.govaalto.fimdpi.comnih.govresearchgate.net

Studies have shown that pyrene and its derivatives can form stable complexes with cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netnih.govnih.govnih.govresearchgate.netlsu.educapes.gov.br The hydrophobic pyrene moiety can be encapsulated within the CD cavity, leading to changes in its photophysical properties, such as enhanced fluorescence and altered emission spectra.

A novel homogeneous fluorescence analysis was developed based on the competitive host-guest interaction between a β-cyclodextrin polymer and a pyrene-labeled oligonucleotide probe. nih.gov The binding of the pyrene-labeled probe to the cyclodextrin (B1172386) polymer resulted in a significant increase in fluorescence intensity. nih.gov This system could be used for the detection of target DNA and other biomolecules. nih.gov

While direct studies on the complexation of TPPTS with macrocyclic receptors are not abundant, the known interactions of the pyrene core suggest that TPPTS could also engage in host-guest chemistry. The sulfonate groups would likely remain at the portal of the macrocycle, interacting with the surrounding solvent, while the pyrene ring resides within the hydrophobic cavity.

| Host Molecule | Guest Molecule | Key Findings |

| β-Cyclodextrin Polymer | Pyrene-labeled oligonucleotide | Enhanced fluorescence upon complexation. nih.gov |

| β-Cyclodextrin | Proparacaine | pH-dependent complex formation. nih.gov |

| p-Sulfonic acid calix nih.govarene | Proparacaine | pH-dependent complex formation. nih.gov |

| Pillararenes | Homoserine lactones | Potential for bacterial quorum sensing inhibition. aalto.fi |

Interactions with Biological Macromolecules and Artificial Membranes

The interactions of small molecules with biological systems are fundamental to understanding their potential applications and biological effects. The charged and aromatic nature of TPPTS suggests that it is likely to interact with proteins and lipid membranes.

Pyrene and its derivatives are widely used as fluorescent probes to study protein conformation and dynamics. nih.govnih.govnih.govresearchgate.netepa.govsemanticscholar.orgmdpi.com The fluorescence of pyrene is sensitive to the polarity of its environment, allowing it to report on its binding to hydrophobic pockets in proteins. nih.govnih.govresearchgate.netsemanticscholar.org

Studies on the interaction of pyrene with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have shown that pyrene binds to these proteins, causing a quenching of the intrinsic protein fluorescence. nih.govepa.govresearchgate.netnih.gov The binding is often driven by hydrophobic interactions, as well as van der Waals forces and hydrogen bonds. nih.gov The binding of pyrene can also induce conformational changes in the protein. nih.govmdpi.com

One study investigated the interaction of pyrene derivatives with BSA and found binding constants on the order of 10^5 M^-1, indicating a strong interaction. nih.gov The negative Gibbs free energy change (ΔG°) confirmed the spontaneity of the binding process. nih.gov

While specific studies on the interaction of TPPTS with a wide range of proteins are limited, its structural features suggest that it would interact with proteins, particularly with positively charged binding sites or hydrophobic pockets. The three sulfonate groups would likely play a significant role in electrostatic interactions.

| Protein | Interacting Molecule | Method | Key Findings |

| Bovine Serum Albumin (BSA) | Pyrene | Fluorescence Spectroscopy, Circular Dichroism | Static quenching mechanism, binding constant of 2.63×10^6 L mol^-1, induced conformational changes. nih.gov |

| Bovine Serum Albumin (BSA) | Pyrene Derivatives (PS1, PS2) | Fluorescence Spectroscopy, Molecular Docking | Static binding mode, binding constants of 7.39 and 7.81 x 10^5 M^-1, hydrophobic interactions are crucial. nih.gov |

| Human Serum Albumin (HSA) | 1-Pyrene Sulfonic Acid Sodium Salt | Fluorescence Spectroscopy | Negatively charged pyrene derivatives bind strongly to albumins. researchgate.net |

The interaction of fluorescent dyes with lipid membranes is a key area of research for understanding membrane structure and function. Pyrene and its lipid derivatives have been used as probes to investigate the organization and dynamics of lipid bilayers. nih.govnih.govcapes.gov.br The formation of pyrene excimers (excited-state dimers) is dependent on the proximity and mobility of the pyrene molecules, providing information about the fluidity and organization of the membrane. nih.gov

Studies using pyrene-labeled lipids have shown that the fluorescence properties of the pyrene moiety are sensitive to the phase state of the lipid bilayer. capes.gov.br For example, oxygen quenching of pyrene-lipid fluorescence has been used to study the temperature dependence of excimer formation and to probe the existence of lipid domains. capes.gov.br

While there is no direct research found on the interaction of TPPTS with artificial membranes, its high water solubility and anionic nature would likely lead to it remaining in the aqueous phase rather than partitioning into the hydrophobic core of the membrane. However, it could potentially interact with the headgroup region of the lipid bilayer, especially if the membrane contains cationic lipids.

Cation-π and Electrostatic Interactions with Charged Surfaces

The unique molecular structure of trisodium (B8492382) pyrene-1,3,6-trisulphonate, featuring a large aromatic pyrene core and three negatively charged sulfonate groups, dictates its interaction with charged surfaces. These interactions are primarily governed by a combination of electrostatic forces and cation-π interactions, leading to adsorption and the formation of supramolecular assemblies at interfaces.

The primary driving force for the association of trisodium pyrene-1,3,6-trisulphonate (also known as HPTS or pyranine) with positively charged surfaces is the strong electrostatic attraction between its anionic sulfonate groups and the cationic sites on the surface. nih.govjst.go.jp This phenomenon has been observed across various types of charged interfaces, from inorganic materials to biological membranes and synthetic molecular aggregates.

Research on the adsorption of pyranine (B1669890) onto anodic porous alumina, which carries positive surface charges, demonstrated a clear dependence on pH. The maximum adsorption occurred at approximately pH 5, indicating a strong electrostatic interaction between the negatively charged sulfonate groups of the pyranine and the positively charged surface of the alumina. jst.go.jp This type of interaction is fundamental to concentrating the dye at specific interfaces.

In the context of biological systems, the adsorption of pyranine onto bilayer lipid membranes (BLMs) has been studied to understand changes in electrostatic potentials. The adsorption process, where the trisulfonated anion binds to the membrane, can be described by the Gouy-Chapman theory. rjmseer.com This model effectively relates the surface charge density and the potential at the surface to the ion concentration in the bulk solution, confirming the electrostatic nature of the adsorption.

Beyond simple electrostatic attraction, cation-π interactions play a significant role, particularly when the charged surface involves aromatic or specific cationic species. The pyrene moiety of the molecule provides an electron-rich π-system that can interact favorably with cations. nih.govnih.gov This has been observed in systems containing cationic surfactants, where the interaction is not purely electrostatic but also involves the pyrene core. nih.gov The interplay between electrostatic and cation-π forces can influence the precise location and orientation of the pyranine molecule at the interface. nih.gov

The interaction with cationic surfactants, such as cetyltrimethylammonium chloride (CTAC) and other n-alkyl trimethylammonium bromides, leads to the formation of premicellar aggregates and distinct changes in the photophysical properties of pyranine. nih.govnih.gov These interactions are sensitive to the surfactant's concentration and hydrocarbon chain length, highlighting the formation of various microenvironments for the pyranine molecules. nih.gov The quenching of pyranine fluorescence by boronic acid-substituted viologens, which are cationic quenchers, is also strongly dependent on the charge of the viologen, further underscoring the dominance of electrostatic forces in these supramolecular interactions. nih.gov

The following table summarizes key research findings on the interaction of this compound with various charged surfaces.

| Charged Surface/System | Key Findings | Analytical Techniques Used |

| Anodic Porous Alumina | Adsorption is pH-dependent, with maximum adsorption at pH ~5 due to electrostatic interaction between pyranine's sulfonate groups and the positive surface charges. jst.go.jp | UV-Vis Absorption and Fluorescence Spectroscopy jst.go.jp |

| Bilayer Lipid Membranes (BLM) | The change in boundary potential upon pyranine adsorption is described by the Gouy-Chapman theory for a triply charged anion. rjmseer.com | Electrostatic Potential Measurements rjmseer.com |

| Cationic Surfactant Micelles (CTAC, etc.) | Interactions lead to the formation of premicellar aggregates. nih.gov The location of pyranine is influenced by both electrostatic and cation-π interactions. nih.gov The rate of excited-state proton transfer (ESPT) is significantly slowed in these aggregates compared to bulk water. nih.gov | Spectrophotometry, Steady-State and Time-Resolved Fluorescence nih.govnih.gov |

| Boronic Acid-Substituted Viologens | The efficiency of fluorescence quenching is highly dependent on the charge of the cationic viologen quencher, indicating a strong electrostatic interaction. nih.gov | Fluorescence Spectroscopy nih.gov |

These studies collectively demonstrate that the adsorption and supramolecular assembly of this compound on charged surfaces are sophisticated processes directed by a balance of powerful, non-covalent forces. The predictable nature of these electrostatic and cation-π interactions allows for the strategic placement of the molecule at specific sites, a property that is widely exploited in its application as a fluorescent probe. nih.govacs.org

Advanced Research Applications of Trisodium Pyrene 1,3,6 Trisulphonate As a Probe and Functional Material

Environmental Monitoring and Analysis Research

The distinct fluorescent characteristics of trisodium (B8492382) pyrene-1,3,6-trisulphonate make it an invaluable probe for monitoring environmental systems. Its high quantum yield and sensitivity to its chemical surroundings allow for precise measurements in complex environmental matrices.

Development of Fluorescent Sensors for pH Detection in Aqueous and Gaseous Media

Trisodium pyrene-1,3,6-trisulphonate is extensively researched as a fluorescent indicator for pH measurement due to its dual-excitation ratiometric properties. acs.orgarxiv.org The compound's excitation spectrum is highly sensitive to pH, featuring two different excitation peaks for its protonated and deprotonated forms, while having a single emission peak. acs.orgnih.gov Specifically, the protonated form (ROH) absorbs maximally around 405 nm, and the deprotonated form (RO⁻) absorbs at approximately 450-465 nm, while both emit at around 510 nm. nih.govglpbio.com The ratio of the fluorescence intensities when excited at these two wavelengths (e.g., 465/405 nm) provides a quantitative measure of pH that is independent of the probe's concentration. nih.govnih.gov This ratiometric capability makes it a robust and reliable sensor for a pH range of approximately 5.5 to 9.0. acs.orgnih.govresearchgate.net

Research has focused on immobilizing the dye on solid substrates, such as silica (B1680970) microparticles, to create stable and reusable pH sensors. arxiv.orgnih.gov These microsensors retain the sensitive ratiometric response of the free dye and are suitable for long-term monitoring in aqueous environments. nih.gov Furthermore, its application extends to gaseous media, where it has been incorporated into films and composites to detect changes in pH caused by dissolved gases like carbon dioxide (CO2). researchgate.netsigmaaldrich.com When CO2 dissolves in the aqueous layer of the sensor material, it forms carbonic acid, leading to a pH drop that protonates the dye, altering the fluorescence emission ratio and allowing for quantitative CO2 detection. researchgate.net

Table 1: Photophysical Properties of this compound for pH Sensing This interactive table summarizes the key spectral characteristics and performance metrics of HPTS as a pH probe.

| Property | Value / Range | Source(s) |

|---|---|---|

| Excitation Wavelengths | ~405 nm (protonated), ~450-465 nm (deprotonated) | nih.govglpbio.comresearchgate.net |

| Emission Wavelength | ~510-515 nm | acs.orgglpbio.comresearchgate.net |

| Isosbestic Point | ~415 nm | nih.govnih.gov |

| pKa (in solution) | ~7.2 - 7.4 | acs.orgnih.govnih.gov |

| pKa (in situ, cells) | ~7.82 | nih.gov |

Tracer Applications for Hydrological and Environmental Transport Studies

This compound is employed as a fluorescent tracer in hydrological and environmental studies to investigate water flow paths and transport processes. bund.degue.com Its high water solubility, strong fluorescence signal allowing for detection at very low concentrations, and relatively conservative nature (low reactivity with soil/rock) make it an effective tool for these applications. gue.comacs.org

In groundwater tracing, it is injected into a system (such as a sinkhole or well), and its appearance is monitored at various downstream locations like springs or other wells. gue.comgw-project.org This helps to establish connections between different points in an aquifer, determine groundwater flow velocities, and understand the functioning of complex systems like karst aquifers. gue.comresearchgate.net While it is considered a reliable tracer, its performance can sometimes be influenced by microbial activity in the groundwater, which is a factor to be considered during tracer test design and interpretation. nih.gov

Research on Detection of Specific Pollutants and Chemical Species

Beyond pH sensing, the fluorescence of this compound can be modulated by the presence of other chemical species, a property exploited in the development of sensors for specific pollutants. The primary mechanism for this type of sensing is fluorescence quenching, where the pollutant interacts with the excited state of the dye, causing a decrease in fluorescence intensity. researchgate.netnih.gov

Research has demonstrated its use as a fluorescent chemosensor for copper ions (Cu⁺), where it exhibits a rapid and selective fluorescence response. glpbio.commedchemexpress.com Another study showed that its fluorescence is effectively quenched by the endocrine-disrupting compound bisphenol A (BPA), forming the basis of a detection method for this pollutant in water samples. researchgate.net The quenching efficiency is described by the Stern-Volmer relationship, which correlates the decrease in fluorescence intensity to the concentration of the quenching analyte. researchgate.net This approach allows for the sensitive and selective detection of target pollutants in environmental samples. researchgate.netmdpi.com

Table 2: Detection of Specific Analytes Using this compound This interactive table details research on HPTS as a fluorescent sensor for various chemical species.

| Target Analyte | Detection Mechanism | Key Finding(s) | Source(s) |

|---|---|---|---|

| Copper (Cu⁺) | Fluorescence Rise | Acts as a selective fluorescent chemosensor for Cu⁺. | glpbio.commedchemexpress.com |

| Bisphenol A (BPA) | Fluorescence Quenching | Stern-Volmer constant (KSV) of 2040 M⁻¹; allows detection in wastewater. | researchgate.net |

Biochemical and Biological Research Methodologies (Excluding Clinical Human Trials)

In the realm of biological research, this compound's properties as a water-soluble, membrane-impermeant, and pH-sensitive fluorescent probe are highly advantageous for studying cellular processes without interfering with cytoplasmic functions. nih.govnih.govacs.org

Fluorescent Probes for Cellular Imaging and Intracellular Microenvironment Sensing

This compound is an ideal probe for investigating the microenvironment of intracellular compartments, particularly those along the endosomal-lysosomal pathway. nih.govpnas.org Due to the negative charge imparted by its sulfonate groups, the molecule cannot cross cell membranes. nih.govacs.org Instead, it is introduced into cells through fluid-phase endocytosis, where it becomes entrapped within vesicles. nih.govnih.gov

Once inside these organelles, its pH-sensitive fluorescence allows researchers to monitor the internal pH. nih.govnih.gov By using ratiometric imaging, which calculates the ratio of fluorescence emitted upon excitation at two different wavelengths (e.g., 450 nm and 405 nm), a quantitative pH map of these organelles can be generated in live cells. nih.govresearchgate.net This technique is critical for understanding the processes of organelle maturation and function, which are often linked to changes in their internal pH. nih.gov

Studies on Cytoplasmic pH Changes and Organelle Dynamics

Research using this compound has provided significant insights into the dynamics of organelle acidification. As it is not suitable for measuring cytoplasmic pH due to its membrane impermeability, its strength lies in tracking the pH of endocytic organelles over time. pnas.org Studies in neurons have used this probe to demonstrate that endocytic organelles exist in both acidic and neutral states and that their maturation involves a rapid acidification step. nih.gov

Furthermore, this method has revealed spatial dynamics, showing a gradient of organelle pH along axons, with a higher frequency of acidic organelles located closer to the cell body. nih.govpnas.org This suggests a link between organelle transport and their acidification state. An essential aspect of these studies is the need for proper in-situ calibration; standard curves generated in a simple buffer solution (in vitro) can lead to inaccurate pH measurements compared to calibrations performed within the cellular environment itself. nih.govnih.gov These methodologies are crucial for investigating the complex spatiotemporal dynamics and interactions of organelles in living cells. kyoto-u.ac.jpnih.govalleninstitute.orgresearchgate.net

Table 3: Applications of this compound in Cellular Research This interactive table summarizes key research findings from the use of HPTS in studying cellular organelles.

| Research Area | Cell/System Type | Key Finding | Source(s) |

|---|---|---|---|

| Intracellular pH Measurement | BALB/c-3T3 mouse cells | Dye loaded via scrape-loading; pKa in situ (7.82) differs from in vitro (7.68). | nih.gov |

| Endosomal-Lysosomal Pathway | Sympathetic neurons | Revealed a bimodal pH distribution of organelles and a spatial pH gradient along axons. | nih.gov |

| Probe Efflux | Yarrowia lipolytica yeast | Demonstrated a partial, pH-dependent efflux of the probe from the cells. | nih.gov |

| Probe Calibration | Snail neurons | HPTS measurements correlated well with pH-sensitive microelectrodes. | nih.gov |

Assessment of Cellular Permeability and Symplastic Transport

The inherent properties of pyrene-1,3,6-trisulphonate derivatives make them excellent candidates for studying cellular integrity and transport pathways. The hydroxy derivative, 8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS), is a cell-impermeable fluorescent indicator. aatbio.com Its inability to cross intact cell membranes allows researchers to use it as a probe to assess membrane permeability and damage.

In plant biology, HPTS is utilized to trace water movement and investigate symplastic transport, the movement of substances through the cytoplasm of interconnected cells. Furthermore, dextran (B179266) conjugates of the amino derivative, 8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS), have been developed into a tool known as the APTS-dextran ladder. This ladder is employed to characterize paracellular transport, which is the passage of substances between cells, and to assess the tightness of cell layers. zjhandybio.comaatbio.com

Enzyme Activity Measurement and Biosensor Development

The pyrene-1,3,6-trisulphonate scaffold can be chemically modified to create substrates that become fluorescent upon enzymatic action, enabling sensitive measurement of enzyme activity and the development of sophisticated biosensors.

A key derivative in this area is 8-acetoxypyrene-1,3,6-trisulfonic acid, trisodium salt. This compound is a highly water-soluble and fluorogenic substrate designed for the assay of esterases. abcam.com In its native state, the acetoxy group quenches the fluorescence of the pyrene (B120774) core. When an esterase enzyme cleaves the acetoxy group, the highly fluorescent product, 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), is released. This enzymatic reaction leads to a significant increase in fluorescence, which can be monitored to quantify esterase activity. abcam.com The general principle involves designing 3-acyloxyl-2-oxopropyl ethers of fluorescent molecules, which release the fluorescent product through an enolization/beta-elimination reaction following enzymatic cleavage. nih.gov

| Fluorogenic Substrate | Target Enzyme | Fluorescent Product | Excitation (λex) | Emission (λem) |

| 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt | Esterase | 8-Hydroxypyrene-1,3,6-trisulfonate (HPTS) | 460 nm | 510 nm |

Data based on a fluorometric assay in 0.1 M potassium phosphate, pH 8.0, with esterase. abcam.com

The fluorescence properties of these compounds are harnessed in various biosensing platforms. The pH-sensitive fluorescence of HPTS makes it a valuable component in developing sensors for metabolic processes that involve pH changes. sigmaaldrich.com For instance, HPTS has been integrated into extruded fluorescent plastic indicator films for the detection of gaseous and dissolved carbon dioxide, a common metabolic byproduct. sigmaaldrich.com It has also been used to create highly fluorescent waterborne polyurethane matrices that act as pH-sensing indicators. sigmaaldrich.com These platforms allow for real-time monitoring of metabolic activity in various biological and environmental systems.

Labeling and Analysis of Biomolecules

The amino-substituted derivative, 8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS), is a cornerstone reagent for the fluorescent labeling and subsequent analysis of a wide range of biomolecules. scbt.com Its utility is particularly prominent in the field of glycomics.

APTS is a highly water-soluble labeling reagent that exhibits strong green fluorescence and a large Stokes shift. zjhandybio.comaatbio.com It is widely used for the derivatization of carbohydrates, glycoproteins, and other biomolecules that contain aldehyde or ketone groups. zjhandybio.comaatbio.com The primary amine group on APTS reacts with the reducing end of a saccharide via reductive amination to form a stable, fluorescently tagged conjugate. This labeling process is a critical first step for the sensitive detection and characterization of complex carbohydrates. krackeler.comsigmaaldrich.com The high water solubility and charge of the trisulfonated pyrene moiety enhance the separation and detection of the labeled glycans in subsequent analytical steps. zjhandybio.comaatbio.com

The APTS-derivatized biomolecules are ideally suited for analysis by high-resolution separation techniques. The three sulfonate groups impart a significant negative charge to the labeled molecule, making it highly mobile in an electric field. krackeler.comsigmaaldrich.com This property is exploited in capillary electrophoresis (CE), particularly capillary gel electrophoresis (CGE), coupled with laser-induced fluorescence (LIF) detection for the high-sensitivity analysis of carbohydrates. krackeler.comresearchgate.net The detection limit for APTS-derivatized sugars can be as low as 0.4 nM when using a 488 nm argon-ion laser. krackeler.comsigmaaldrich.com This methodology allows for the creation of detailed "fingerprints" of oligosaccharide populations from various biological sources. zjhandybio.comnih.gov

For comprehensive structural elucidation, CE is often coupled with mass spectrometry (MS). zjhandybio.com Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to determine the molecular weights of the APTS-labeled oligosaccharides that have been separated by CE. nih.govnih.govresearchgate.net This combination of high-resolution separation and mass identification provides a powerful platform for the detailed characterization and fingerprinting of complex carbohydrate structures. nih.gov

| Analytical Technique | Purpose | Key Feature of APTS |

| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | High-resolution separation and sensitive detection of labeled biomolecules. krackeler.comresearchgate.net | High negative charge from three sulfonate groups provides fast electrophoretic mobility; strong fluorescence allows for low detection limits. sigmaaldrich.comresearchgate.net |

| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Preparative separation and purification of labeled glycans on polyacrylamide gels. nih.gov | Strong fluorescence allows for visualization and excision of specific glycan bands. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular weight determination and structural characterization of separated glycans. nih.govnih.gov | Provides a stable tag for MS analysis, enhancing the power of CE for oligosaccharide characterization. nih.gov |

Probing Protein-Protein Interactions and Structural Transitions

The pyrene moiety is a well-established fluorescent probe for investigating protein structure and conformational dynamics. nih.govmdpi.com While this compound (HPTS) is primarily known as a pH indicator, its underlying pyrene structure provides features that are highly sensitive to the molecular microenvironment, enabling the study of protein behavior. nih.gov The fluorescence emission spectrum of pyrene and its derivatives can reveal information about the polarity of the probe's location within a protein structure. mdpi.com Furthermore, the formation of an excited-state dimer, or "excimer," which emits at a longer wavelength, can occur when two pyrene molecules are in close proximity (approximately 10 Å), making it a powerful tool for detecting protein-protein interactions or significant conformational changes that alter the distance between two labeled sites. mdpi.com

HPTS, with its hydrophilic sulfonate groups, typically does not intercalate into hydrophobic protein cores but can interact with protein surfaces. Changes in protein conformation or the association of protein subunits can alter the local pH or hydration state of the HPTS binding site, leading to a detectable change in its fluorescence. acs.org For instance, research on the excited-state proton transfer (ESPT) properties of HPTS shows that its fluorescence is profoundly influenced by the availability of nearby proton acceptors, such as water molecules or specific amino acid residues (e.g., oxo amino acids). acs.org This principle can be applied to explore protein binding sites and surface dynamics. A change in a protein's tertiary or quaternary structure could modify the local environment of an associated HPTS molecule, thereby altering its fluorescence signal and reporting on the structural transition. mdpi.comacs.org

Research on Membrane Dynamics and Lipid Systems

This compound is extensively used as a probe to investigate the biophysical properties of lipid membranes and vesicles. Its high water solubility and polyanionic nature prevent it from readily binding to or crossing membranes with a net negative charge, allowing it to be encapsulated in the aqueous core of liposomes. nih.gov Once entrapped, it serves as a reliable, real-time reporter of the internal aqueous pH, as its fluorescence intensity is highly dependent on the ionization state of its hydroxyl group (pKa ≈ 7.2-7.3). nih.govglpbio.com

This application has been pivotal in a range of membrane studies:

Proton Permeability: Researchers have used entrapped HPTS to measure the rate of proton influx into vesicles. By inducing a pH gradient and monitoring the change in internal pH via HPTS fluorescence, the permeability of the lipid bilayer to protons can be quantified. nih.gov

Endocytosis and Intracellular Trafficking: HPTS-loaded liposomes can be used to study their uptake by living cells. As the liposomes are internalized and trafficked through the endocytic pathway, they encounter organelles with varying pH values (e.g., endosomes, lysosomes). The corresponding changes in HPTS fluorescence allow for the tracking of the liposomes' intracellular fate and the study of organelle dynamics. nih.gov

Membrane Fusion and Content Release: The release of HPTS from liposomes upon membrane fusion or destabilization can be monitored as a change in fluorescence, providing a powerful assay for studying these dynamic processes.

Anion Transport Assays: The HPTS assay is a widely adopted technique for analyzing the activity of anionophores across phospholipid membranes. It monitors the internal pH of vesicles to determine the transport mechanism and efficiency of synthetic transporters. nih.gov

Chemically modified versions of HPTS, such as those with attached long alkyl chains (e.g., C12-HPTS), can be tethered directly to the lipid membrane. This allows for the specific investigation of processes occurring at the membrane-water interface, such as lateral proton diffusion along the membrane surface. acs.org

Table 1: Applications of this compound in Lipid System Research This table is interactive.

| Research Area | System Studied | Information Obtained | Key Principle | Reference(s) |

|---|---|---|---|---|

| Proton Permeability | Unilamellar Soybean Phospholipid Vesicles | Rate of H+ influx and generation of transmembrane potential. | pH-dependent fluorescence of entrapped HPTS. | nih.gov |

| Endocytosis | HPTS-loaded liposomes and CV-1 cells | Internalization pathway, intracellular pH environment, and organelle dynamics. | pH-dependent fluorescence shift as liposomes enter acidic organelles. | nih.gov |

| Anion Transport | Synthetic Vesicles with Anion Transporters | Anionophore activity, transport mechanism (e.g., H+/Cl− symport). | Monitoring of internal vesicle pH changes caused by anion transport. | nih.gov |

| Surface Proton Diffusion | Lipid Membranes with Tethered C12-HPTS | Lateral proton diffusion rates and influence of lipid headgroups. | Excited-state proton transfer (ESPT) of membrane-anchored HPTS. | acs.org |

Development of Assays for Organic Anion-Transporting Polypeptide Function

The study of drug interactions with hepatic transporters like the organic anion-transporting polypeptides OATP1B1, OATP1B3, and OATP2B1 is critical in drug development, as recommended by regulatory agencies. mdpi.com These transporters mediate the uptake of numerous drugs and endogenous compounds into the liver. mdpi.commedchemexpress.com Traditionally, assessing their function has relied on methods involving radiolabeled compounds, which can be cumbersome for high-throughput screening. mdpi.com

A significant advancement in this area is the development of a fluorescence-based assay using a fluorogenic derivative of HPTS, 8-acetoxypyrene-1,3,6-trisulphonate (Ace-HPTS) . mdpi.comresearchgate.net This "add-and-read" assay offers a more efficient alternative:

Uptake: The non-fluorescent Ace-HPTS is a substrate for OATP1B1, OATP1B3, and OATP2B1 and is transported into cells expressing these transporters. mdpi.comresearchgate.net

Activation: Once inside the cell, endogenous esterases cleave the acetoxy group. mdpi.com

Detection: This cleavage converts the molecule into the highly fluorescent HPTS, causing a measurable increase in fluorescence that is proportional to the transporter's activity. mdpi.comresearchgate.net

This method allows for a "no-wash" measurement of OATP function and can be used to screen for drug interactions in real-time. mdpi.com If a test compound inhibits the OATP-mediated uptake of Ace-HPTS, the increase in fluorescence will be reduced. This approach streamlines the process, making it highly suitable for high-throughput screening of new molecular entities for their potential to cause drug-drug interactions via OATP inhibition. mdpi.comresearchgate.net

Fluorescent Sensors for Amino Acids and Metal Ions in Aqueous Systems

The inherent sensitivity of the pyrene fluorophore to its chemical surroundings has been harnessed to develop sensors for various analytes. While the development of optical sensors for amino acids is an active field of research, the direct application of this compound for this purpose is not extensively documented in current literature. scbt.com

However, HPTS has been successfully employed as a fluorescent chemosensor for specific metal ions in aqueous solutions. glpbio.comsigmaaldrich.com Research has demonstrated its effectiveness in detecting the copper(I) ion (Cu⁺). sigmaaldrich.com

Key findings for Cu⁺ sensing include:

Sensing Mechanism: The fluorescence of HPTS is quenched or enhanced upon binding with the metal ion.

Selectivity: The probe is capable of discriminating Cu⁺ from a range of other cations, even in competitive environments. sigmaaldrich.com